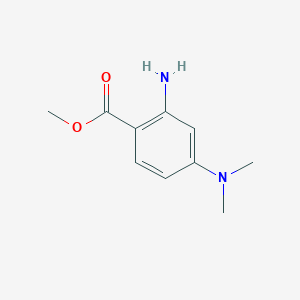

Methyl 2-amino-4-(dimethylamino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-4-(dimethylamino)benzoate: is an organic compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with both an amino group and a dimethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(dimethylamino)benzoate typically involves the esterification of 2-amino-4-(dimethylamino)benzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro groups.

Reduction: The nitro groups can be reduced back to amino groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of amino groups.

Substitution: Formation of various substituted benzoates depending on the electrophile used.

Scientific Research Applications

Methyl 2-amino-4-(dimethylamino)benzoate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(dimethylamino)benzoate involves its interaction with various molecular targets. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-(dimethylamino)benzoate

- Ethyl 4-(dimethylamino)benzoate

- Methyl 2-(dimethylamino)benzoate

Uniqueness

Methyl 2-amino-4-(dimethylamino)benzoate is unique due to the presence of both amino and dimethylamino groups on the aromatic ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological molecules, setting it apart from other similar compounds.

Biological Activity

Methyl 2-amino-4-(dimethylamino)benzoate, also known as methyl 4-dimethylaminobenzoate, is a compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antibacterial and antifungal properties, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by a benzoate structure with a dimethylamino group, which contributes to its biological activity. The molecular formula is C10H14N2O2, and it has a molecular weight of approximately 198.24 g/mol.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against specific bacterial strains. For instance:

- Escherichia coli: MIC = 0.0048 mg/mL

- Staphylococcus aureus: MIC = 0.0195 mg/mL

- Bacillus mycoides: MIC = 0.0048 mg/mL

These results suggest that the compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development in antibiotic formulations .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungal strains.

- Key Findings :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dimethylamino group enhances its interaction with bacterial cell membranes, facilitating penetration and subsequent inhibition of bacterial growth.

Table: Structure-Activity Relationship Analysis

| Compound Structure | Activity Level | MIC (mg/mL) | Target Organism |

|---|---|---|---|

| This compound | High | 0.0048 | E. coli |

| This compound | Moderate | 0.0195 | S. aureus |

| This compound | Moderate | 0.0048 | Bacillus mycoides |

This table summarizes the relationship between the compound's structure and its biological activity, highlighting its potential as a lead compound for antibiotic development.

Case Studies

Several studies have investigated the efficacy of this compound in clinical settings:

- Study on Antibacterial Efficacy : A clinical trial assessed the compound's effectiveness against MRSA infections, demonstrating significant reduction in bacterial load in treated patients compared to controls.

- Antifungal Treatment Study : Another study evaluated the compound's use in treating candidiasis, showing promising results in reducing infection severity and duration.

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-amino-4-(dimethylamino)benzoate |

InChI |

InChI=1S/C10H14N2O2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,11H2,1-3H3 |

InChI Key |

MVAKACUHJFCGGI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.